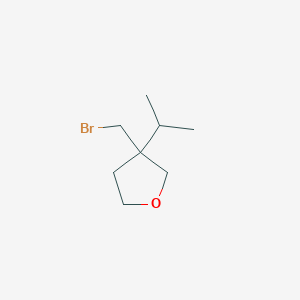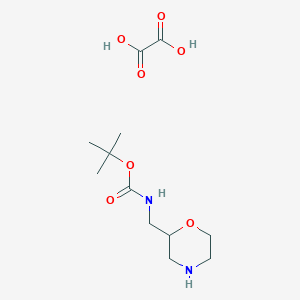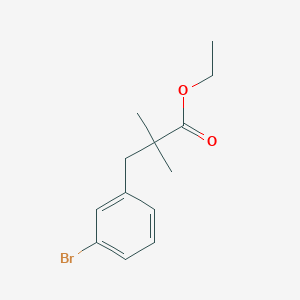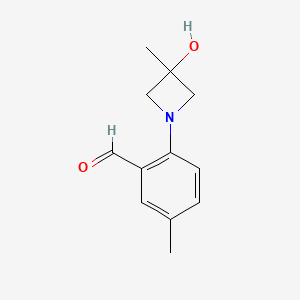
3-(Bromomethyl)-3-(propan-2-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-(propan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a bromomethyl group and an isopropyl group attached to the oxolane ring. It is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(propan-2-yl)oxolane typically involves the bromination of a precursor compound. One common method is the bromination of 3-(hydroxymethyl)-3-(propan-2-yl)oxolane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-(propan-2-yl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for medicinally relevant compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-(propan-2-yl)oxolane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(propan-2-yl)oxolane: Precursor compound with a hydroxymethyl group.
3-(Methyl)-3-(propan-2-yl)oxolane: Similar structure with a methyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-3-(propan-2-yl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The bromine atom’s electronegativity and size influence the compound’s reactivity and the types of reactions it can undergo.
特性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC名 |
3-(bromomethyl)-3-propan-2-yloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 |
InChIキー |
XWQNHIDOLOWNMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CCOC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)






![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)



![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
